1-(1H-Indol-3-yl)-3-piperidin-1-ylpropan-2-amine
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Overview
Description
1-(1H-Indol-3-yl)-3-piperidin-1-ylpropan-2-amine is a compound that features an indole ring and a piperidine ring connected by a propan-2-amine linker. The indole ring is a common structural motif in many natural products and pharmaceuticals, known for its biological activity. The piperidine ring is also a significant structure in medicinal chemistry, often contributing to the pharmacological properties of compounds.
Mechanism of Action
Target of Action
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a wide range of targets.
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives, it is likely that the compound affects multiple pathways . The downstream effects of these pathway alterations would depend on the specific targets and modes of action of the compound.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it is likely that the compound has diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole precursor is replaced by a piperidine derivative .
Industrial Production Methods
Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(1H-Indol-3-yl)-3-piperidin-1-ylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Tetrahydroindole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
1-(1H-Indol-3-yl)-3-piperidin-1-ylpropan-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Shares the indole core but lacks the piperidine ring.
1H-Indole-2-carboxylic acid: Another indole derivative with different functional groups.
Tryptamine: Contains an indole ring and an amine group but differs in the side chain structure.
Uniqueness
1-(1H-Indol-3-yl)-3-piperidin-1-ylpropan-2-amine is unique due to the combination of the indole and piperidine rings, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent .
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-piperidin-1-ylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3/c17-14(12-19-8-4-1-5-9-19)10-13-11-18-16-7-3-2-6-15(13)16/h2-3,6-7,11,14,18H,1,4-5,8-10,12,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPFKWHOHHGMEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CC2=CNC3=CC=CC=C32)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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